
3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It has a molecular formula of C12H21BO3 and a molecular weight of 224.11 g/mol.
Synthesis Analysis
Pinacol boronic esters are synthesized through various borylation approaches, including the prominent asymmetric hydroboration reaction . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The IUPAC name for this compound is 2-{1-[(allyloxy)methyl]vinyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.Chemical Reactions Analysis
Pinacol boronic esters, including 3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester, can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . They can also participate in Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.11 g/mol. The storage temperature is -20°C.Aplicaciones Científicas De Investigación
Catalytic Protodeboronation
Pinacol boronic esters, such as 3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They are used in catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound . This process is particularly useful in the formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Suzuki–Miyaura Coupling
The boron moiety in pinacol boronic esters can be converted into a broad range of functional groups . One of the most important applications is the Suzuki–Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .
Synthesis of Functional Groups
Pinacol boronic esters are used in the synthesis of various functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Borylation Approaches
To access the B-building blocks, various borylation approaches have been developed over the years . The pinacol boronic esters play a prominent role in these approaches .
Drug Delivery Systems
Pinacol boronic esters can be used to create reactive oxygen species (ROS)-responsive drug delivery systems . For example, hyaluronic acid (HA) can be structurally modified with phenylboronic acid pinacol ester (PBAP) to form a drug delivery system . This system can encapsulate drugs like curcumin (CUR) to form curcumin-loaded nanoparticles (HA@CUR NPs) .
Treatment of Periodontitis
The ROS-responsive drug delivery system mentioned above can be used in the treatment of periodontitis . The system can rapidly release drugs in a ROS environment to reach the concentration required for treatment . It not only retains the antimicrobial efficacy of the drug but also exhibits pronounced anti-inflammatory and anti-oxidative stress functions .
Mecanismo De Acción
Target of Action
Boronic esters, including this compound, are generally used as reagents in organic synthesis .
Mode of Action
Boronic esters are known to participate in various carbon-carbon bond-forming processes . They are often used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Biochemical Pathways
Boronic esters are known to be involved in various regio- and stereoselective carbon-carbon bond-forming processes .
Result of Action
As a boronic ester, it is likely to be involved in the formation of carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Action Environment
The action of 3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester can be influenced by various environmental factors. For instance, its stability is affected by temperature, as it is recommended to be stored at -20°C .
Direcciones Futuras
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-prop-2-enoxyprop-1-en-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3/c1-7-8-14-9-10(2)13-15-11(3,4)12(5,6)16-13/h7H,1-2,8-9H2,3-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNASSOWKHMKZMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)COCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453898 |
Source


|
| Record name | 3-(ALLYLOXY)PROP-1-EN-2-YLBORONIC ACID PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212127-71-4 |
Source


|
| Record name | 3-(ALLYLOXY)PROP-1-EN-2-YLBORONIC ACID PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

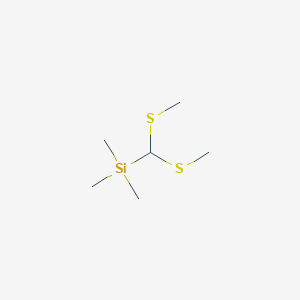
![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)
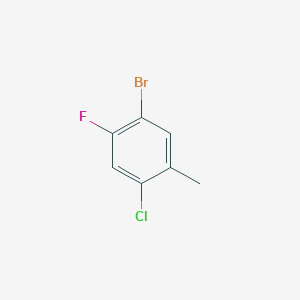
![(S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]propionamide](/img/structure/B1278803.png)
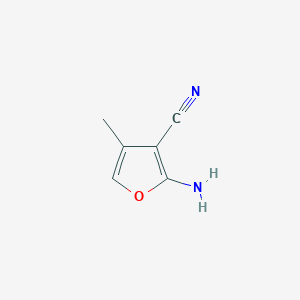
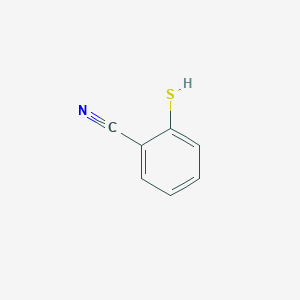
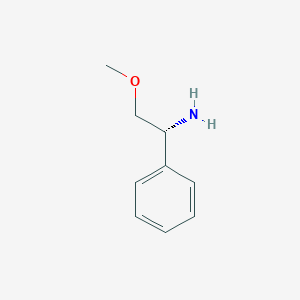
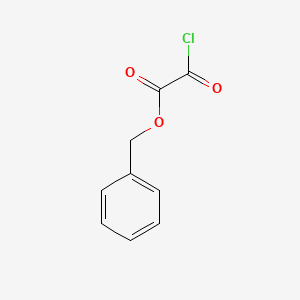


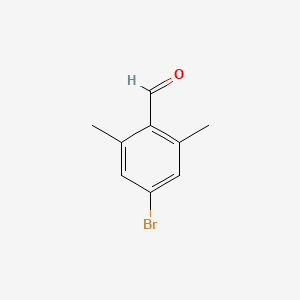
![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)

